![molecular formula C11H11NO4 B6346049 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol CAS No. 1354923-85-5](/img/structure/B6346049.png)
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol
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Description
The compound “3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol” is a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), attached to a phenyl ring (a six-membered carbon ring) that is substituted with two methoxy groups (OCH3) at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , FTIR, and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol” are not available, similar compounds have been involved in reactions like the Suzuki–Miyaura coupling . This reaction is used to form carbon-carbon bonds and involves the use of a palladium catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol” would likely be determined using a variety of analytical techniques. These might include measuring its melting point , determining its solubility in various solvents, and assessing its stability under different conditions .
Mechanism of Action
The mechanism of action of this compound is not clear without more context. If it’s being used as a drug, its mechanism would depend on the biological target it interacts with. If it’s being used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Future Directions
The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials . If it’s a new material or chemical reagent, future research might explore its properties and potential applications .
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(13)16-12-9/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQCUYQCNMCODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)ON2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-ol |
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